molecular formula C14H17FO4 B3054261 Diethyl 3-fluorobenzylmalonate CAS No. 59223-73-3

Diethyl 3-fluorobenzylmalonate

Cat. No.: B3054261
CAS No.: 59223-73-3
M. Wt: 268.28 g/mol
InChI Key: DVAZXEUXJKRBTP-UHFFFAOYSA-N
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Description

Diethyl 3-fluorobenzylmalonate is an organic compound with the chemical formula C14H17FO4 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 3-fluorobenzyl group and two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-fluorobenzylmalonate can be synthesized through a multi-step process. One common method involves the alkylation of diethyl malonate with 3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an anhydrous solvent like ethanol under reflux conditions. The general reaction scheme is as follows:

    Preparation of Diethyl Malonate Enolate: Diethyl malonate is deprotonated using sodium ethoxide to form the enolate.

    Alkylation: The enolate reacts with 3-fluorobenzyl bromide to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-fluorobenzylmalonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield 3-fluorobenzylacetate.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

    3-Fluorobenzylacetate: Formed through decarboxylation.

    3-Fluorobenzoic Acid: Formed through hydrolysis and subsequent oxidation.

Scientific Research Applications

Diethyl 3-fluorobenzylmalonate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It is used in the synthesis of fluorine-containing drugs, which often exhibit enhanced biological activity and metabolic stability.

    Material Science: The compound is used in the development of fluorinated polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 3-fluorobenzylmalonate in biological systems involves its interaction with enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or activation of specific biochemical pathways. The ester groups facilitate its transport across cell membranes, allowing it to reach its molecular targets effectively.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A precursor in the synthesis of diethyl 3-fluorobenzylmalonate.

    Diethyl Fluoromalonate: Similar in structure but lacks the benzyl group.

    Diethyl Chloromalonate: Contains a chlorine atom instead of fluorine.

Uniqueness

This compound is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

diethyl 2-[(3-fluorophenyl)methyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAZXEUXJKRBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287620
Record name diethyl 3-fluorobenzylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59223-73-3
Record name NSC51791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 3-fluorobenzylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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